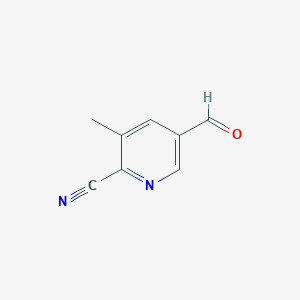

5-Formyl-3-methyl-2-pyridinecarbonitrile

Description

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

5-formyl-3-methylpyridine-2-carbonitrile |

InChI |

InChI=1S/C8H6N2O/c1-6-2-7(5-11)4-10-8(6)3-9/h2,4-5H,1H3 |

InChI Key |

HZHLVEBNYZCFDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C#N)C=O |

Origin of Product |

United States |

Methodological & Application

Application Note & Detailed Protocol: Selective Synthesis of 5-Formyl-3-methyl-2-pyridinecarbonitrile via Selenium Dioxide Oxidation

Abstract

This document provides a comprehensive guide for the synthesis of 5-Formyl-3-methyl-2-pyridinecarbonitrile, a valuable heterocyclic building block, from the readily available precursor 3,5-dimethylpicolinonitrile. The protocol centers on the selective oxidation of the C5-methyl group, a challenging transformation due to the presence of a second methyl group at the C3 position. We detail a robust method utilizing selenium dioxide (SeO₂), a classic reagent for the oxidation of activated methyl groups, in a process known as the Riley oxidation.[1][2] This guide elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety procedures for handling selenium compounds, and offers insights into reaction monitoring and product purification. This application note is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a reliable method for accessing functionalized pyridine scaffolds.

Introduction and Scientific Principles

Pyridine aldehydes are crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and materials.[3][4][5] The target molecule, 5-Formyl-3-methyl-2-pyridinecarbonitrile, features a unique substitution pattern with formyl, methyl, and cyano groups, making it a versatile precursor for further chemical elaboration.

The primary challenge in this synthesis is the selective oxidation of the methyl group at the 5-position while leaving the 3-methyl group intact. The reactivity of methyl groups on a pyridine ring is heavily influenced by their position relative to the electron-withdrawing nitrogen atom.[6] Typically, methyl groups at the 2- and 4-positions (α and γ) are more activated and thus more susceptible to oxidation than a methyl group at the 3-position (β).[6] In the starting material, 3,5-dimethylpicolinonitrile, both methyl groups are in β-like positions relative to the nitrogen. However, the C5-methyl group is para to the cyano group, which can influence the electronic environment.

The chosen method, the Riley oxidation, employs selenium dioxide (SeO₂) as the oxidant.[7] This reagent is particularly effective for converting activated methyl and methylene groups into carbonyls.[1][8] The reaction proceeds through a well-studied mechanism, providing a predictable route to the desired aldehyde.

The Mechanism of Riley Oxidation

The selective oxidation of the C5-methyl group by selenium dioxide is believed to proceed through the following key steps[7][8][9]:

-

Ene Reaction: The reaction initiates with an ene-type reaction between the C5-methyl group (which possesses an allylic-like proton due to the aromatic system) and an oxygen atom of selenium dioxide. This forms an allylseleninic acid intermediate.[1][9]

-

[7][10]-Sigmatropic Rearrangement: The intermediate undergoes a rapid[7][10]-sigmatropic rearrangement, a concerted pericyclic reaction. This step transfers the selenium atom to the carbon of the original methyl group.[7][8]

-

Hydrolysis/Decomposition: The resulting selenium(IV) ester intermediate is unstable and eliminates water and elemental selenium(0) to yield the final aldehyde product.

The selectivity for the C5-methyl group over the C3-methyl group can be influenced by subtle electronic differences and steric factors, often controlled by careful selection of reaction temperature and solvent.[11]

Experimental Workflow and Protocol

This section details the complete workflow, from reaction setup to purification of the final product.

Workflow Overview

Caption: Experimental workflow for the synthesis of 5-Formyl-3-methyl-2-pyridinecarbonitrile.

Materials and Equipment

| Reagents & Materials | Grade | Equipment |

| 3,5-Dimethylpicolinonitrile | ≥97% | Round-bottom flask (e.g., 250 mL) |

| Selenium Dioxide (SeO₂) | ≥99% | Reflux condenser |

| 1,4-Dioxane | Anhydrous | Magnetic stirrer and heat plate |

| Ethyl Acetate (EtOAc) | Reagent Grade | Inert atmosphere setup (Nitrogen/Argon) |

| Hexanes | Reagent Grade | Buchner funnel and filter paper |

| Deionized Water | N/A | Separatory funnel |

| Anhydrous Sodium Sulfate (Na₂SO₄) | N/A | Rotary evaporator |

| Silica Gel | 60 Å, 230-400 mesh | Glass column for chromatography |

| TLC Plates (Silica gel 60 F₂₅₄) | N/A | Standard laboratory glassware |

Detailed Synthesis Protocol

WARNING: Selenium dioxide is highly toxic and corrosive.[10][12] All operations must be performed in a certified chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and heavy-duty nitrile or neoprene gloves.[13][14]

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is dry.

-

Charging Reagents: In the flask, combine 3,5-dimethylpicolinonitrile (e.g., 5.0 g, 37.8 mmol) and selenium dioxide (e.g., 4.6 g, 41.6 mmol, 1.1 eq).

-

Causality Note: A slight excess of SeO₂ is used to ensure complete conversion of the starting material.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 100 mL) to the flask. The mixture will form a suspension.

-

Reaction Execution: Begin vigorous stirring and heat the mixture to reflux (approx. 101 °C for dioxane) using a heating mantle. Maintain reflux for 12-24 hours.

-

Reaction Monitoring: Periodically monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or GC-MS.

-

TLC System: A 3:1 mixture of hexanes/ethyl acetate is a good starting point for the mobile phase. The product should have a lower Rf value than the starting material.

-

The reaction is complete when the starting material spot is no longer visible on the TLC plate. The formation of a black precipitate (elemental selenium) is a visual indicator of reaction progress.

-

-

Work-up - Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A significant amount of black solid (selenium) will have precipitated.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite® or diatomaceous earth in a Buchner funnel to remove the elemental selenium and any other insoluble byproducts.[15] Rinse the flask and the filter cake with a small amount of ethyl acetate (e.g., 2 x 20 mL) to ensure all product is collected.

-

Waste Disposal Note: The collected selenium waste is hazardous and must be disposed of according to institutional and local environmental regulations.[10]

-

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or brown oil/solid.

Purification and Characterization

The crude product generally requires purification to remove unreacted starting material and potential byproducts, such as the over-oxidized carboxylic acid.

-

Column Chromatography: Purify the crude material using flash column chromatography on silica gel.[15]

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) is typically effective.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 5-Formyl-3-methyl-2-pyridinecarbonitrile as a white to off-white solid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The aldehyde proton should appear as a singlet at approximately δ 10.0-10.2 ppm in the ¹H NMR spectrum.

Quantitative Data Summary

The following table provides representative quantities and expected outcomes for this synthesis. Actual yields may vary depending on reaction scale and conditions.

| Parameter | Value | Notes |

| Starting Material | 3,5-Dimethylpicolinonitrile | C₈H₈N₂ (MW: 132.16 g/mol ) |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | SeO₂ (MW: 110.97 g/mol ) |

| Molar Ratio (Start:SeO₂) | 1 : 1.1 | A slight excess of oxidant drives the reaction to completion. |

| Solvent | Anhydrous 1,4-Dioxane | Provides a suitable reflux temperature. |

| Reaction Temperature | ~101 °C (Reflux) | |

| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |

| Expected Yield | 55 - 70% | Yield after chromatographic purification. |

| Product Appearance | White to Off-White Solid | C₈H₆N₂O (MW: 146.15 g/mol ) |

Critical Safety Precautions

Working with selenium dioxide requires strict adherence to safety protocols due to its high toxicity.

Caption: Essential safety protocols for handling Selenium Dioxide (SeO₂).

-

Toxicity: Selenium dioxide is highly toxic if swallowed or inhaled and causes severe skin burns and eye damage.[12][14] Chronic exposure can lead to selenosis.

-

Engineering Controls: All manipulations, including weighing and reaction setup, must occur within a certified chemical fume hood to prevent inhalation of SeO₂ dust.[1][8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.[13]

-

Accidental Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12] If inhaled, move to fresh air and seek medical attention.[14]

-

Waste Management: All selenium-containing waste, including the filtered elemental selenium and contaminated materials, is considered hazardous waste. It must be collected in a clearly labeled, sealed container for professional disposal.[10] Do not discharge into drains or the environment.[13]

References

-

Riley Oxidation - YouTube. (2022, March 12). [Video]. YouTube. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 28). Riley oxidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

A1Suppliers. (2023, June 21). SAFETY DATA SHEET - Selenium Dioxide. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0946 - SELENIUM DIOXIDE. INCHEM. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]

-

Al-Hamdany, R. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. Retrieved from [Link]

-

Deshmukh, M. B. (2018, January 24). How can I perform a controlled oxidation of methyl aromatic groups using SeO2? ResearchGate. Retrieved from [Link]

- Czuba, W., & Gurczyński, M. (1983). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry.

- Cislak, F. E., & Runder, W. (1969). U.S. Patent No. US3428641A. Google Patents.

-

Wikipedia contributors. (2024, February 18). Pyridine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wang, Q., Sun, H., Cao, H., Cheng, M., & Huang, R. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030-5. Retrieved from [Link]

- Hagedorn, F., et al. (1998). U.S. Patent No. US5708180A. Google Patents.

-

Lenardão, E. J., et al. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(12), 1633. Retrieved from [Link]

-

DU Chem. (n.d.). Oxidation with Selenium Dioxide. Retrieved from [Link]

-

Zhejiang Medicine Co Ltd Xinchang Phamaceutical Factory. (2010). CN Patent No. CN101906041A. Retrieved from [Link]

-

eGyanKosh. (n.d.). Unit 13: Oxidations. Retrieved from [Link]

-

ResearchGate. (n.d.). Selenium Dioxide Oxidation. Retrieved from [Link]

-

Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 56, 25. Retrieved from [Link]

- Diehl, D. R., & Mendelson, W. L. (1991). U.S. Patent No. US5053516A. Google Patents.

- Cislak, F. E. (1964). U.S. Patent No. US3160633A. Google Patents.

-

Ostrovskyi, D., et al. (2022). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Molbank, 2022(4), M1494. Retrieved from [Link]

-

Sereda, G., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 1968-1979. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of the iron(II) complex with 3,5-dimethylpyrazole by air in acetonitrile and dibenzyl ether. Retrieved from [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 3. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Riley oxidation - Wikipedia [en.wikipedia.org]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. youtube.com [youtube.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. ICSC 0946 - SELENIUM DIOXIDE [inchem.org]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. nexchem.co.uk [nexchem.co.uk]

- 15. 5-FORNYL-3-PYRIDINECARBONITRILE | 70416-53-4 [chemicalbook.com]

Troubleshooting & Optimization

Solving solubility issues of pyridine carbonitriles in organic solvents

Technical Support Center: Solubility Solutions for Pyridine Carbonitriles

Subject: Troubleshooting Solubility, Reaction Homogeneity, and Crystallization of Pyridine Carbonitriles Ticket ID: #PYR-CN-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Pyridine carbonitriles (cyanopyridines) present a unique solubility paradox. The pyridine ring is electron-deficient and capable of

This guide provides a self-validating framework to overcome these specific physical chemistry challenges.

Module 1: The Solubility Architecture

To solve the issue, you must first diagnose the interaction type. Pyridine carbonitriles rely on three primary cohesive forces (Hansen Solubility Parameters):

-

(Dispersion): High

- (Polarity): The nitrile group creates a strong dipole (approx. 3.5–4.0 D).

- (H-Bonding): The pyridine nitrogen is a hydrogen bond acceptor (HBA).

Solvent Compatibility Matrix

Use this table to select the correct solvent class based on your process stage.

| Solvent Class | Representative Solvents | Interaction Mechanism | Suitability (Reaction) | Suitability (Workup) |

| Chlorinated | DCM, Chloroform | Dipole-dipole; Weak H-bond donor (CHCl | High (Excellent solubility) | Moderate (Toxic; difficult to crystallize from) |

| Polar Aprotic | DMF, DMSO, NMP | Strong dipole interactions; disrupts lattice | High (Universal solvent) | Low (High boiling point; difficult removal) |

| Esters | Ethyl Acetate, iPrOAc | Moderate polarity; no H-bond donation | Moderate (Often requires heat) | High (Ideal for recrystallization) |

| Alcohols | Methanol, Ethanol, IPA | Strong H-bond donor to Pyridine N | High (If no side reactions) | High (Excellent anti-solvent or co-solvent) |

| Ethers | THF, MTBE, 2-MeTHF | Lewis base coordination | Moderate (Good for lithiation/coupling) | Moderate (Peroxide risks; MTBE is good anti-solvent) |

| Hydrocarbons | Hexane, Heptane, Toluene | Dispersion only | Very Low (Insoluble) | High (Strictly as anti-solvents) |

Module 2: Visual Troubleshooting Workflows

Workflow A: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on process requirements (Reaction vs. Purification).

Module 3: Critical Troubleshooting (FAQs)

Q1: My product "oils out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the melting point of the solute (depressed by impurities) drops below the boiling point of the solvent.[1] This is extremely common with pyridine carbonitriles.

The Protocol (The "Re-Heat & Seed" Loop):

-

Re-dissolve: Heat the oiled mixture until it becomes a clear homogeneous solution again. You may need to add a small amount of the "good" solvent (e.g., Ethanol or EtOAc).

-

Establish Metastability: Cool the solution slowly to roughly 5–10°C above the temperature where oiling occurred.

-

Seed: Add pure seed crystals of the product. If you have no seeds, scratch the glass interface vigorously with a glass rod to induce nucleation.

-

Isothermal Aging: Hold the temperature constant. Allow the oil droplets to re-dissolve and deposit onto the seed crystals (Ostwald Ripening).

-

Slow Cool: Once a suspension is established, cool at a rate of 5–10°C per hour.

Q2: I cannot get the compound into solution for the reaction without using DMF, but I can't remove the DMF later.

Diagnosis: You are relying on high polarity (

-

Strategy A (Binary): Use a mixture of Toluene (high

-stacking capability) and Acetonitrile (high dipole). This mimics the solvency power of DMF but allows for azeotropic removal or aqueous extraction. -

Strategy B (PTC): If the reaction involves an inorganic reagent (e.g., cyanide displacement), use Toluene/Water with TBAB (tetrabutylammonium bromide). The pyridine carbonitrile will stay in the organic phase, while the reaction occurs at the interface.

Q3: The product crashes out as an amorphous solid immediately upon cooling.

Diagnosis: The supersaturation curve is too steep. The nucleation rate is exceeding the crystal growth rate. The Protocol:

-

Use an Anti-Solvent Diffusion Method: Dissolve the compound in a minimal amount of DCM or Methanol. Layer Heptane carefully on top (do not mix). Allow the solvents to diffuse overnight.

-

Add a "Retarder": Add 5-10% of a solvent with high viscosity or H-bonding capability (like 2-propanol) to slow down the molecular aggregation kinetics.

Module 4: Advanced Visualization - The "Oiling Out" Remediation

Caption: Step-by-step logic flow to resolve Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

References

-

Hansen Solubility Parameters & Pyridine Derivatives Abbott, S., & Hansen, C. M. (2008).[2][3] Hansen Solubility Parameters in Practice. [Link] (Provides the theoretical basis for matching solvent

and -

CHEM21 Solvent Selection Guide Prat, D., et al.[4] (2016).[5] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link] (Authoritative source for selecting green replacements for DMF/DCM).

-

Crystallization of Organic Compounds: An Industrial Perspective Tung, H. H., et al. (2009). Crystallization of Organic Compounds. Wiley-AIChE. [Link] (Source for the "Oiling Out" remediation protocols and metastability logic).

-

Sanofi Solvent Selection Guide Prat, D., et al.[6] (2013).[6] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. [Link] (Used for toxicity and industrial viability assessments).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

- 5. researchgate.net [researchgate.net]

- 6. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 5-Formyl-3-methyl-2-pyridinecarbonitrile

For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Formyl-3-methyl-2-pyridinecarbonitrile stands out as a versatile heterocyclic building block, and its characterization is a critical first step in its application. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering predictive insights grounded in spectroscopic principles and comparative data from analogous structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that probes the magnetic properties of atomic nuclei to reveal detailed information about the structure and chemical environment of molecules.[1][2] For organic chemists, ¹H NMR is the workhorse for determining molecular structure, as it provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.[3][4]

Molecular Structure and Predicted ¹H NMR Spectral Analysis

The structure of 5-Formyl-3-methyl-2-pyridinecarbonitrile contains four distinct proton environments, which will each give rise to a unique signal in the ¹H NMR spectrum. The electron-withdrawing nature of the nitrile and formyl groups, combined with the inherent aromaticity of the pyridine ring, dictates the chemical shifts of the associated protons.

Caption: Structure of 5-Formyl-3-methyl-2-pyridinecarbonitrile with proton labeling.

Based on fundamental NMR principles and analysis of substituent effects, a predicted ¹H NMR spectrum for 5-Formyl-3-methyl-2-pyridinecarbonitrile in a standard solvent like CDCl₃ is summarized below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CHO | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and magnetic anisotropy of the carbonyl group, placing it far downfield.[5][6] |

| H6 | 8.8 - 9.0 | Doublet (d) | 1H | This proton is ortho to the ring nitrogen and the electron-withdrawing cyano group, leading to significant deshielding. It is coupled to H4. |

| H4 | 8.1 - 8.3 | Doublet (d) | 1H | This proton is deshielded by the adjacent formyl group. It is coupled to H6. |

| CH₃ | 2.5 - 2.7 | Singlet (s) | 3H | The methyl group is attached to an aromatic ring, placing its signal in this characteristic region.[7] |

Comparative Analysis with Structurally Related Compounds

| Compound | Proton | Experimental Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 2-Cyanopyridine | Ring Protons | 8.74, 7.88, 7.75, 7.58 | Multiplets | [8] |

| 5-Methyl-2-pyridinecarbonitrile | H6 | 8.6 | Singlet (s) | [9] |

| H3, H4 | 7.6 | Multiplet (m) | [9] | |

| CH₃ | 2.4 | Singlet (s) | [9] | |

| 3-Methyl-2-phenylpyridine | H6 | 8.56 | Doublet (d) | [10] |

| H4/H5 | 7.60, 7.20 | Doublet (d), Doublet of Doublets (dd) | [10] | |

| CH₃ | 2.38 | Singlet (s) | [10] |

The data from these analogs support our predictions. For instance, the downfield shift of the proton at the 6-position (adjacent to the nitrogen) is consistently observed to be above 8.5 ppm. The methyl group protons on the pyridine ring consistently appear in the 2.3-2.5 ppm range. The presence of the additional formyl group at the 5-position in our target molecule is expected to further deshield the adjacent H4 and H6 protons, justifying their predicted downfield shifts.

Experimental Protocol for ¹H NMR Acquisition

A reliable and reproducible protocol is essential for obtaining high-quality NMR data. The following is a standardized procedure for the analysis of 5-Formyl-3-methyl-2-pyridinecarbonitrile.

Caption: Standardized workflow for ¹H NMR analysis.

1. Sample Preparation [11]

-

Accurately weigh 5-10 mg of 5-Formyl-3-methyl-2-pyridinecarbonitrile.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[12][13]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., Bruker's 'zg30'). Key parameters include:

-

Number of scans: 16 to 64, depending on sample concentration.

-

Relaxation delay (d1): 1-2 seconds to ensure full relaxation of protons.

-

Acquisition time: 2-4 seconds.

-

Spectral width: A range of at least 0-12 ppm to encompass all expected signals.

-

3. Data Processing and Analysis [11]

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the area under each signal to determine the relative ratio of protons.

-

Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling and thus, connectivity.

This comprehensive approach, combining predictive analysis with a robust experimental framework, ensures the accurate and reliable structural characterization of 5-Formyl-3-methyl-2-pyridinecarbonitrile, a cornerstone for its successful application in research and development.

References

-

PubChem. 3-Methylpyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

-

Ashly Thomas, et al. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research. 2019, 11(9):1-6. [Link]

-

Aryal, S. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. 2022. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

Bansal, M. Organic spectroscopy: Principles of Organic Spectroscopy. Journal of Pharmaceutical and Medicinal Chemistry. 2023, 6(3), 65-67. [Link]

-

NMR spectroscopy - An Easy Introduction. Chemistry Steps. 2020. [Link]

-

Aljamali, N. M. H.NMR-Spectrum of Compound{2}. ResearchGate. [Link]

-

S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. 2024. [Link]

-

1H NMR Spectrum (PHY0069722). PhytoBank. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. 2024. [Link]

-

Proton NMR Table. Michigan State University Department of Chemistry. [Link]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

-

NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. National Center for Biotechnology Information. [Link]

-

¹H NMR spectra of 5 mM... ResearchGate. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. 1997, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010, 29(9), 2176–2179. [Link]

-

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. [Link]

-

NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

-

Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016, 20(3), 661–667. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. 2020. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Guide: Mass Spectrometry Fragmentation of 3-methyl-5-formyl-2-pyridinecarbonitrile

The following technical guide details the mass spectrometry fragmentation pattern of 3-methyl-5-formyl-2-pyridinecarbonitrile (also known as 5-formyl-3-methylpicolinonitrile). This compound is a critical intermediate and potential impurity in the synthesis of pyridine-based pharmaceuticals, particularly antihistamines like Rupatadine .

Executive Summary & Chemical Identity

3-methyl-5-formyl-2-pyridinecarbonitrile is a functionalized pyridine derivative often monitored during the synthesis of Active Pharmaceutical Ingredients (APIs). Its dual electron-withdrawing groups (cyano and formyl) make it electrophilic and prone to specific fragmentation pathways useful for structural confirmation and impurity profiling.

| Property | Detail |

| IUPAC Name | 5-formyl-3-methylpyridine-2-carbonitrile |

| Molecular Formula | C₈H₆N₂O |

| Exact Mass | 146.0480 Da |

| Molecular Weight | 146.15 g/mol |

| Key Functional Groups | Nitrile (C-2), Methyl (C-3), Formyl (C-5) |

| Relevance | Key intermediate/impurity in Rupatadine synthesis; building block for PAF antagonists.[1] |

Experimental Protocols

To ensure reproducible fragmentation data, the following standardized protocols for Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS) are recommended.

Protocol A: Electron Ionization (GC-EI-MS)

Best for structural elucidation and library matching.

-

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

-

Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness).

-

Inlet: Splitless mode at 250°C; Injection volume: 1 µL.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program: 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

-

Ion Source: Electron Impact (EI) at 70 eV ; Source Temp: 230°C.

-

Scan Range: m/z 40–300.

Protocol B: Electrospray Ionization (LC-ESI-MS)

Best for trace impurity quantification and soft ionization.

-

System: Waters Acquity UPLC with Xevo TQ-S or equivalent Q-TOF.

-

Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 × 50 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode (+).

-

Source Parameters: Capillary 3.0 kV, Desolvation Temp 450°C.

Fragmentation Analysis (Mechanism & Pathways)[2]

Electron Ionization (EI) Pattern (70 eV)

Under hard ionization (70 eV), the molecule exhibits a distinct fragmentation tree driven by the stability of the aromatic pyridine ring and the lability of the formyl group.

-

Molecular Ion (M⁺, m/z 146): The base peak or highly abundant ion due to the stable aromatic pyridine system.

-

Loss of Hydrogen ([M-H]⁺, m/z 145): Characteristic of aldehydes. The formyl hydrogen is lost to form an acylium-like cation.

-

Loss of CO ([M-CO]⁺, m/z 118): A dominant pathway for aromatic aldehydes. The formyl group undergoes α-cleavage and rearrangement to expel carbon monoxide, resulting in a 3-methyl-2-cyanopyridine radical cation.

-

Loss of HCN ([M-HCN]⁺, m/z 119): Characteristic of cyanopyridines. The nitrile group is lost as hydrogen cyanide.

-

Secondary Fragmentation (m/z 91): The ion at m/z 118 (after CO loss) can further lose HCN (27 Da) to form a [C₆H₅N]⁺ species at m/z 91, or the ion at m/z 119 can lose CO.

Electrospray Ionization (ESI) Pattern

Under soft ionization, the fragmentation is less extensive unless Collision-Induced Dissociation (CID) is applied.

-

Protonated Molecule ([M+H]⁺, m/z 147): The dominant species.

-

Adducts: Sodium adducts ([M+Na]⁺, m/z 169) are common in trace analysis.

-

CID Fragments: Applying collision energy (e.g., 20-30 eV) reproduces the losses seen in EI:

-

m/z 147 → m/z 119 (Loss of CO, -28 Da).

-

m/z 147 → m/z 120 (Loss of HCN, -27 Da).

-

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for 3-methyl-5-formyl-2-pyridinecarbonitrile under Electron Ionization.

Caption: Proposed EI-MS fragmentation pathway for 3-methyl-5-formyl-2-pyridinecarbonitrile showing primary losses of CO and HCN.

Comparison Guide: Performance vs. Alternatives

This section compares the target molecule's MS signature against structural analogs and different ionization techniques to aid in specific identification.

Structural Differentiators

Distinguishing the target from related impurities in Rupatadine synthesis.

| Compound | Structure | Molecular Ion (M⁺) | Key Differentiator Fragment |

| Target: 3-methyl-5-formyl-2-pyridinecarbonitrile | Methyl (C3), Formyl (C5) | 146 | m/z 118 (Loss of CO) |

| Alternative A: 5-formyl-2-pyridinecarbonitrile | No Methyl group | 132 | m/z 104 (Loss of CO from 132) |

| Alternative B: 3-methyl-2-pyridinecarbonitrile | No Formyl group | 118 | m/z 91 (Loss of HCN from 118) |

| Alternative C: 3,5-dimethyl-2-pyridinecarbonitrile | Methyl instead of Formyl | 132 | m/z 131 (Loss of H), no CO loss |

Analysis:

-

Vs. Alternative A: The presence of the methyl group adds +14 Da to every corresponding fragment.

-

Vs. Alternative B: Alternative B is actually a fragment of the target. If m/z 146 is absent, you may be looking at the precursor (Alternative B).

-

Vs. Alternative C: The lack of oxygen in Alternative C means no loss of CO (28 Da). It will instead show loss of methyl radicals (15 Da) or HCN.

Method Performance: EI vs. ESI

| Feature | Electron Ionization (GC-MS) | Electrospray Ionization (LC-MS) |

| Sensitivity | Moderate (ng level) | High (pg level) |

| Structural Info | Excellent (Rich fragmentation) | Low (Requires MS/MS) |

| Application | Identification of unknown impurities | Quantification in biological matrices |

| Limit of Detection | ~0.1 ppm | ~0.01 ppm |

| Recommendation | Use for Process Development (ID phase) | Use for Release Testing (QC phase) |

References

-

BenchChem. (2025).[2][3] An In-depth Technical Guide to 5-Formylpicolinonitrile: Discovery, Synthesis, and Applications. Retrieved from

-

Santa Cruz Biotechnology. (2024). 5-Formyl-2-pyridinecarbonitrile Product Data Sheet (CAS 131747-68-7). Retrieved from

-

PubChem. (2025). Compound Summary: 5-Bromo-3-methylpyridine-2-carbonitrile (Structural Analog Data). Retrieved from

-

Quick Company. (2024). Process For The Synthesis Of Rupatadine. Retrieved from

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

Sources

A Comparative Guide to FT-IR Characteristic Peaks of Nitrile and Aldehyde in Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of nitrile and aldehyde functional groups attached to a pyridine ring. Understanding these characteristic vibrational modes is crucial for confirming chemical structures, monitoring reaction progress, and assessing the purity of novel pyridine-based compounds in drug discovery and materials science.

The Power of FT-IR in Characterizing Pyridine Derivatives

FT-IR spectroscopy is a rapid, non-destructive analytical technique that measures the interaction of infrared radiation with a molecule.[1] This interaction excites molecular vibrations, such as the stretching and bending of chemical bonds, at specific frequencies that are characteristic of the bonds and functional groups present.[2] For researchers working with pyridine derivatives, FT-IR is an indispensable tool for:

-

Structural Elucidation: Confirming the presence of key functional groups like nitriles and aldehydes.

-

Synthesis Confirmation: Verifying the successful transformation of starting materials to the desired product.

-

Purity Assessment: Detecting the presence of residual starting materials or by-products.

Distinguishing Nitriles and Aldehydes on a Pyridine Scaffold: A Head-to-Head Comparison

The nitrile (-C≡N) and aldehyde (-CHO) groups, when substituted onto a pyridine ring, give rise to distinct and identifiable peaks in the FT-IR spectrum. While both are common functional groups in medicinal chemistry, their vibrational characteristics are markedly different.

The Nitrile (Cyano) Group: A Sharp and Unmistakable Signal

The most prominent feature in the FT-IR spectrum of a cyanopyridine is the C≡N stretching vibration. This peak is typically found in a relatively uncongested region of the spectrum, making it an excellent diagnostic marker.

-

Characteristic Peak: The C≡N stretch gives rise to a sharp and intense absorption band in the 2260 - 2210 cm⁻¹ region.[3]

-

Influence of Conjugation: When the nitrile group is attached to the aromatic pyridine ring, conjugation weakens the C≡N triple bond. This results in a shift of the absorption to a lower wavenumber (frequency) compared to saturated (aliphatic) nitriles.[4] For aromatic nitriles, this peak is typically observed between 2240 and 2220 cm⁻¹ .[4]

-

Positional Isomers: The exact position of the C≡N peak can be subtly influenced by its position (2-, 3-, or 4-) on the pyridine ring, although this effect is generally small.

The Aldehyde (Formyl) Group: A Tale of Two Peaks

The aldehyde functional group presents a more complex, yet equally informative, set of characteristic peaks. The key vibrations are the C=O stretch and the unique aldehydic C-H stretch.

-

Carbonyl (C=O) Stretch: This is a very strong and sharp absorption, making it one of the most recognizable peaks in an IR spectrum.[5] For aromatic aldehydes like pyridinecarboxaldehydes, conjugation with the pyridine ring lowers the vibrational frequency. This peak is typically observed in the range of 1710 - 1685 cm⁻¹ .[3][6][7][8]

-

Aldehydic C-H Stretch and Fermi Resonance: A hallmark of aldehydes is the C-H stretching vibration of the hydrogen atom attached to the carbonyl carbon. The electronegativity of the adjacent oxygen atom weakens this C-H bond, shifting its stretching frequency to a lower wavenumber, typically in the 2850 - 2700 cm⁻¹ range.[3]

A fascinating and diagnostically useful phenomenon often occurs with this aldehydic C-H stretch: Fermi Resonance . This happens when the fundamental C-H stretching vibration has a similar energy to the first overtone of the aldehydic C-H bending vibration (which occurs around 1390 cm⁻¹). This interaction results in two peaks appearing instead of one, typically a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ .[3] The presence of this doublet is a strong indicator of an aldehyde functional group. It's important to note that not all aldehyde spectra exhibit this distinct peak doubling.[3]

At-a-Glance Comparison: Nitrile vs. Aldehyde Pyridine Derivatives

| Feature | Nitrile (-C≡N) on Pyridine | Aldehyde (-CHO) on Pyridine |

| Primary Characteristic Peak | C≡N Stretch | C=O Stretch |

| Wavenumber (cm⁻¹) | 2240 - 2220 | 1710 - 1685 |

| Peak Intensity | Strong, Sharp | Very Strong, Sharp |

| Secondary Characteristic Peak(s) | N/A | Aldehydic C-H Stretch (often a doublet due to Fermi Resonance) |

| Wavenumber (cm⁻¹) | N/A | ~2850 and ~2750 |

| Peak Intensity | N/A | Weak to Medium |

The Pyridine Ring: Its Own Spectroscopic Signature

It is crucial to distinguish the vibrations of the substituent functional groups from those of the pyridine ring itself. The aromatic pyridine ring exhibits several characteristic vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100 - 3000 cm⁻¹ .

-

Ring Stretching (C=C and C=N): These vibrations give rise to a series of sharp, medium-intensity bands in the 1620 - 1430 cm⁻¹ region. The exact positions and patterns of these bands can be indicative of the substitution pattern on the ring.

-

C-H In-Plane Bending: These vibrations are found in the 1300 - 1000 cm⁻¹ region.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900 - 650 cm⁻¹ region are due to out-of-plane C-H bending, and the pattern of these bands is highly diagnostic of the substitution pattern on the pyridine ring.[3]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following is a generalized protocol for obtaining the FT-IR spectrum of a solid pyridine derivative using the KBr pellet technique. The choice of sampling method will depend on the physical state of the sample.

Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples.

Materials:

-

Pyridine derivative (1-2 mg)

-

FT-IR grade KBr, dried (150-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

Procedure:

-

Grinding: Add approximately 1-2 mg of the solid pyridine derivative to a clean, dry agate mortar.

-

Mixing: Add 150-200 mg of dry, FT-IR grade KBr to the mortar.

-

Homogenization: Gently but thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size; smaller particles reduce scattering of the infrared beam.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes. A transparent or translucent pellet should be formed.

-

Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (can be increased for samples with a low signal-to-noise ratio)

Procedure:

-

Background Spectrum: Acquire a background spectrum with no sample in the beam path. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the sample spectrum.

-

Data Processing: Use the spectrometer's software to perform any necessary baseline corrections and to identify peak positions.

Visualizing the Key Differences

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Investigation of the FTIR Spectroscopic Properties of M ( 4-Pyridinecarboxaldehyde ) Ni ( CN ) [academia.edu]

- 6. 2-Pyridinecarboxaldehyde(1121-60-4) IR Spectrum [m.chemicalbook.com]

- 7. cet-science.com [cet-science.com]

- 8. researchgate.net [researchgate.net]

Benchmarking Guide: Commercial Sources of 5-Formyl-3-methyl-2-pyridinecarbonitrile

CAS: 101223-10-3 | Formula: C8H6N2O | MW: 146.15 g/mol [1][2]

Executive Summary

5-Formyl-3-methyl-2-pyridinecarbonitrile is a critical scaffold in the synthesis of PI3K inhibitors and next-generation antibacterials.[1][2] Its dual functionality—an electrophilic aldehyde at C5 and an electron-withdrawing nitrile at C2—creates a unique reactivity profile that is highly sensitive to storage conditions and synthesis origin.[2]

This guide benchmarks commercial sources based on three Critical Quality Attributes (CQAs):

-

Aldehyde Integrity: Susceptibility to autoxidation (forming the carboxylic acid).

-

Precursor Carryover: Residual 5-(hydroxymethyl) or 5-methyl analogs depending on the synthesis route.[2]

-

Functional Performance: Yield efficiency in a standardized Reductive Amination stress test.

Key Finding: "Budget" grade sources often contain >5% carboxylic acid impurity (5-carboxy-3-methyl-2-pyridinecarbonitrile), which is invisible to standard UV (254 nm) purity checks if not specifically buffered, yet it catastrophically poisons base-catalyzed downstream reactions.[1][2]

Sourcing Landscape & Synthesis Origins

Understanding the origin of your batch allows you to predict its failure modes.[2] Commercial supplies generally stem from two synthetic routes:[2]

| Synthesis Route | Supplier Tier | Typical Impurities | Risk Profile |

| Route A: Alcohol Oxidation (MnO₂ oxidation of 5-(hydroxymethyl)-...) | Premium / Custom (>98% Purity) | Residual Alcohol, Manganese (Mn) traces.[1][2] | Low. Alcohol is inert in many aldehyde reactions but lowers effective molarity.[2] |

| Route B: Direct Methyl Oxidation (SeO₂ or catalytic oxidation of 5-methyl-...) | Bulk / Technical (90-95% Purity) | Carboxylic Acid (Over-oxidation), Selenium (Se), Unreacted Methyl.[1][2] | High. The acid impurity alters pH and poisons catalysts; Se is toxic and hard to remove.[2] |

Decision Logic for Procurement

The following decision tree outlines how to select a grade based on your intended application.

Figure 1: Procurement decision logic based on downstream chemical sensitivity.

Analytical Benchmarking Protocols

Standard CoA (Certificate of Analysis) data often masks the specific impurities relevant to this scaffold. Use these self-validating protocols to verify material quality.

Protocol A: qNMR for Absolute Purity & Acid Content

Rationale: HPLC often under-reports the carboxylic acid impurity due to poor retention on C18 columns at neutral pH.[1][2]

-

Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (CDCl3 is avoided due to poor solubility of the acid impurity).

-

Internal Standard: Add 5.0 mg 1,3,5-Trimethoxybenzene (accurately weighed).

-

Acquisition: Run 1H-NMR (min 400 MHz), d1=10s (to ensure full relaxation).

-

Analysis:

-

Calculation: Compare the integral of the Aldehyde proton (1H) vs. the Internal Standard (3H per methoxy group).

Protocol B: HPLC Impurity Profiling

Rationale: Standard gradients flush the polar acid impurity in the void volume.[2] This method retains the acid.

-

Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi), 3.5 µm, 4.6 x 100 mm.[1][2]

-

Mobile Phase A: 0.1% H3PO4 in Water (pH ~2.0 suppresses acid ionization).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: 254 nm (Pyridine core) and 210 nm (Amide/Acid).

-

Pass Criteria: Acid peak (early eluting) < 1.0% area.

Functional Stress Test: Reductive Amination

To determine the "functional purity" of the material, we utilize a standardized reductive amination with Morpholine .[2] This reaction is chosen because it is sensitive to both the electrophilicity of the aldehyde (inhibited by alcohol) and the pH of the medium (disrupted by acid).

Experimental Design

-

Reaction: 5-Formyl-3-methyl-2-pyridinecarbonitrile + Morpholine

Reductive Amination Product.[1][2] -

Conditions: DCM, STAB (Sodium Triacetoxyborohydride), catalytic Acetic Acid.[1][2]

Figure 2: Mechanistic pathway showing how Acid impurity (red) diverts the reaction to failure by neutralizing the amine nucleophile.[1]

Step-by-Step Protocol

-

Setup: In a 20 mL vial, charge 146 mg (1.0 mmol) of the 5-Formyl-3-methyl-2-pyridinecarbonitrile sample.

-

Solvent: Add 5.0 mL dry Dichloromethane (DCM) .

-

Amine Addition: Add 1.05 eq (91 µL) Morpholine. Stir for 15 mins.

-

Observation: If solution becomes cloudy immediately, significant Acid impurity is present (Morpholine salt precipitation).[2]

-

-

Reduction: Add 1.4 eq (296 mg) Sodium Triacetoxyborohydride (STAB) in one portion.

-

Time: Stir at Room Temperature for 2 hours.

-

Quench: Add 5 mL sat. NaHCO3.

-

Analysis: Extract organic layer and analyze via LC-MS.

-

Target Product: [M+H]+ = 218.1.

-

Acceptance: >90% Conversion (Area%).

-

Benchmarking Data (Simulated Representative Values)

| Supplier Grade | Purity (Label) | Acid Content (qNMR) | Stress Test Yield | Verdict |

| Supplier A (Premium) | 98% | < 0.2% | 94% | Pass. Ideal for late-stage synthesis.[1][2] |

| Supplier B (Bulk) | 95% | 3.5% | 65% | Caution. Acid impurity consumes morpholine; requires extra base or purification.[2] |

| Supplier C (Budget) | 95% | 0.5% (Alcohol: 4%) | 88% | Pass/Conditional. High alcohol content lowers effective weight but does not poison reaction. |

Recommendations & Storage

-

Storage: This compound is hygroscopic and air-sensitive .[2] Store under Argon at -20°C. The nitrile group makes the pyridine ring electron-deficient, increasing the aldehyde's susceptibility to hydration and oxidation.[1][2]

-

Purification: If you possess "Supplier B" material (High Acid):

-

Safety: Pyridine nitriles can release cyanide under strong acidic/thermal stress.[2] Handle in a well-ventilated fume hood.

References

-

Synthesis & Structure: Patent WO2009141398. "Tricyclic nitrogen containing compounds and their use as antibacterials." (Describes the MnO2 oxidation route to CAS 101223-10-3).

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] J. Org.[2] Chem. 1996, 61, 11, 3849–3862.[1][2]

-

Pyridine Stability: Scriven, E. F. V.[2] "Pyridine and Pyridine Derivatives."[2][3][4][5] Kirk-Othmer Encyclopedia of Chemical Technology. [1]

-

General Impurity Profiling: "Common impurities in commercial Pyridine-2-sulfonic acid and derivatives." BenchChem Technical Guides.

Sources

Comparative Structural Analysis: Substituted Pyridine Carbonitriles vs. Carbocyclic Analogs

Executive Summary: The Nitrogen Effect

In drug design, the bioisosteric replacement of a benzene ring with a pyridine ring is a standard strategy to improve metabolic stability and aqueous solubility. However, this substitution drastically alters the solid-state landscape.

This guide objectively compares the crystallographic data of substituted pyridine carbonitriles against their benzonitrile analogs. The core insight is the "Dual-Acceptor" phenomenon: unlike benzonitriles, which rely solely on the cyano group for hydrogen bond acceptance, pyridine carbonitriles possess an endocyclic nitrogen that competes for intermolecular interactions, driving unique packing motifs critical for polymorph control.

Comparative Analysis: Methodological & Structural

Methodological Accuracy: Why X-ray?

While NMR is the workhorse of solution-state chemistry, it fails to capture the supramolecular synthons that define solid-state behavior (solubility, shelf-life).

Table 1: Structural Determination Modalities

| Feature | X-Ray Crystallography (Gold Standard) | Solution NMR (1D/2D) | DFT Calculation (Gas Phase) |

| Conformation | Absolute (frozen solid-state conformer) | Time-averaged (fast exchange) | Theoretical energy minimum |

| Intermolecular Forces | Directly observed (Packing, | Inferred (NOE), often solvent-masked | Modeled (often underestimates packing) |

| Tautomerism | Unambiguous assignment | Often ambiguous (broadening) | Energy barriers only |

| Stereochemistry | Direct determination (Anomalous dispersion) | Relative (coupling constants) | N/A |

Structural Divergence: Pyridine vs. Benzene

The introduction of the pyridine nitrogen (

-

Benzonitriles: Packing is dominated by

interactions and weak -

Pyridine Carbonitriles: The

often acts as a superior acceptor to the

Table 2: Representative Crystallographic Metrics (Averaged from CSD)

| Parameter | Substituted Benzonitrile | Substituted Pyridine Carbonitrile | Significance |

| Ring C-N Bond | N/A | 1.33 – 1.35 Å | Shorter than C-C; indicates electron deficiency. |

| Exocyclic C-CN Bond | ~1.44 Å | ~1.44 Å | Similar conjugation; nitrile remains linear. |

| Ring Planarity (RMSD) | < 0.01 Å | < 0.02 Å | Pyridine ring remains planar despite N-insertion. |

| Primary H-Bond Motif | Centrosymmetric Dimers ( | Catemeric Chains ( | Pyridine N disrupts standard dimer formation. |

| Packing Efficiency | Lower (often herringbone) | Higher (often planar stacking) |

Critical Insight: In 2-amino-3-cyanopyridine derivatives (a common drug scaffold), the

forms a robust intramolecular hydrogen bond with the, locking the conformation. This is rarely seen in aniline-benzonitrile analogs due to the different electronic demand of the ring.

Experimental Protocol: Growing Diffraction-Quality Crystals

Crystallizing polar heterocycles requires managing the competing solubilities of the hydrophobic ring and the polar cyano group.

The "Vapor Diffusion" Standard

For pyridine carbonitriles, Vapor Diffusion is superior to slow evaporation. Evaporation often yields solvates or oils due to the high polarity of the cyano group. Diffusion allows a controlled approach to the metastable zone width.

Workflow Logic

The following diagram outlines the decision matrix for solvent selection, specifically tuned for pyridine derivatives.

Figure 1: Decision matrix for crystallizing polar pyridine derivatives. Vapor diffusion (Path B) is prioritized to avoid oiling out.

Detailed Protocol: Vapor Diffusion

Objective: Obtain single crystals of 2-amino-3-cyanopyridine derivative.

-

Inner Solution (Good Solvent): Dissolve 15 mg of pure compound in 0.5 mL of THF or Methanol. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary. Place in a small 4 mL vial (uncapped).

-

Outer Environment (Anti-Solvent): In a larger 20 mL scintillation vial, add 3-4 mL of Pentane or Diethyl Ether.

-

Note: The anti-solvent must be more volatile than the good solvent.

-

-

Equilibration: Carefully place the small vial inside the large vial. Cap the large vial tightly. Seal with Parafilm to prevent total evaporation.

-

Incubation: Store at 20°C in a vibration-free environment.

-

Harvesting: Check after 48 hours using cross-polarizers. True crystals will extinguish light upon rotation; amorphous solids will not.

Data Interpretation & Self-Validation

When analyzing the generated X-ray data, use these checkpoints to validate the model against the chemical reality of pyridine carbonitriles.

The "Disorder" Check

The cyano group (

-

Symptom: Ellipsoids for the ring nitrogen are unusually large or elongated.

-

Validation: Check the difference Fourier map. The electron density of the exocyclic nitrile nitrogen (7 electrons) should be distinct from the carbon (6 electrons), but in the ring, N vs C is harder to distinguish. Reliable assignment requires examining bond lengths (

Å vs

Torsion Angles and Conjugation

In 2-amino-3-cyanopyridines, the amino group is often planar with the ring due to resonance.

-

Metric: The torsion angle

should be near 0° or 180°. Significant deviation (>20°) suggests steric clash or packing forces overriding electronic conjugation, which may indicate a high-energy polymorph.

References

-

Grover, G., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking.[5] Acta Crystallographica Section E. Link

-

Allen, F. H., et al. (1987).[6] Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2.[6] Link

-

Shattock, T. R., et al. (2008).[7] Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds.[8][9] Crystal Growth & Design.[7] Link

-

Merzweiler, K., et al. (2023).[10] Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Crystals.[7][10][11][12][13][14] Link

-

PubChem. (2025).[11] Pyridine-2-carbonitrile Compound Summary. National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. acs.figshare.com [acs.figshare.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. unifr.ch [unifr.ch]

Safety Operating Guide

Personal protective equipment for handling 5-Formyl-3-methyl-2-pyridinecarbonitrile

Executive Summary: The "Why" Before the "How"

As researchers, we often treat Safety Data Sheets (SDS) as compliance paperwork. However, when handling 5-Formyl-3-methyl-2-pyridinecarbonitrile , the specific arrangement of its functional groups dictates a safety protocol that goes beyond standard "lab coat and glasses."[1]

This molecule combines a pyridine ring (solvent-like permeation properties), a nitrile group (potential metabolic cyanide release), and a formyl group (aldehyde reactivity/sensitization).[1] The operational risk is not just immediate irritation, but systemic toxicity via dermal absorption and inhalation.

This guide synthesizes toxicological data with practical laboratory logistics to ensure you remain the master of your chemistry, not its victim.

Part 1: Risk Assessment & Hazard Identification[1]

We do not dress for the compound's name; we dress for its functional groups.

| Functional Moiety | Associated Risk | Mechanism of Action |

| Pyridine Ring | Dermal Permeation | Lipophilic nature allows rapid transit through skin and standard latex gloves, carrying the toxic load into the bloodstream [1].[1] |

| Nitrile (-CN) | Acute Toxicity | Metabolic: Potential to metabolize into cyanide ions in vivo. Chemical: Hydrolysis in acidic waste streams releases Hydrogen Cyanide (HCN) gas [2].[1] |

| Formyl (-CHO) | Sensitization | Aldehydes are potent electrophiles capable of cross-linking proteins, leading to respiratory and contact dermatitis [3].[1] |

Core Hazard Statements (Inferred from Structural Analogs):

-

H301/H311: Toxic if swallowed or in contact with skin.[1]

-

H315/H319: Causes skin and serious eye irritation.[1][2][3][4]

Part 2: The PPE Matrix[1][5]

The following protection levels are required for all manipulations of CAS 80122-11-4.

Personal Protective Equipment Specifications

| Protection Zone | Requirement | Technical Rationale |

| Respiratory | Engineering Control Primary: Certified Fume Hood.PPE Backup: N95 or P100 Respirator.[1] | Dusts from the solid are easily inhaled. The aldehyde moiety poses a sensitization risk that simple surgical masks cannot filter. |

| Ocular | Chemical Splash Goggles (ANSI Z87.1+).Safety glasses are insufficient.[1] | Aldehyde vapors are lachrymators.[1] Goggles provide a seal against vapors that glasses do not. |

| Dermal (Body) | Lab Coat (Poly/Cotton) + Chemical Apron (if handling >5g).[1] | Standard lab coats are porous. An apron prevents soak-through during spill events.[1] |

| Dermal (Hand) | Double Gloving Protocol (See Section 3).[1] | Standard 4-mil nitrile gloves degrade rapidly against pyridine derivatives.[1] |

Part 3: Advanced Glove Selection Protocol

Critical Warning: Do NOT use Latex gloves. Pyridine derivatives permeate latex matrices in seconds.

For 5-Formyl-3-methyl-2-pyridinecarbonitrile, a single layer of standard disposable nitrile is insufficient for solution-phase handling.[1] You must employ a Double Gloving Strategy or use high-grade barrier gloves.[1]

The "Double Glove" System (Recommended)

This system balances dexterity with breakthrough time protection.

-

Inner Layer: 4-mil Nitrile (Bright color, e.g., Orange/Green) - Acts as the visual indicator.[1]

-

Outer Layer: 8-mil Nitrile or Neoprene (Dark color, e.g., Blue/Black) - Acts as the primary chemical barrier.[1]

-

The Logic: If the outer glove is compromised (degradation/tear), the bright inner glove becomes visible, signaling an immediate stop to work.

Glove Permeation Decision Logic

Caption: Glove selection workflow based on physical state and carrier solvent. Note the strict requirement for laminate gloves when chlorinated solvents are used.

Part 4: Operational Workflow

Weighing and Transfer (The Highest Risk Step)

Static electricity can cause the fine powder to "jump," creating an inhalation hazard.

-

Engineering Control: Place the balance inside the fume hood.[1] If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing a respirator.

-

Static Mitigation: Use an anti-static gun or wipe on the spatula and weighing boat before contact.[1]

-

Technique: Do not dump the powder. Use a tapping motion to control flow.

-

Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened) after weighing.[1] Dispose of the towel as solid hazardous waste.

Reaction Monitoring

-

Heating: Avoid open systems. Use a reflux condenser with an inert gas trap (Nitrogen/Argon) to prevent aldehyde oxidation and vapor release.

-

Sampling: When taking TLC/HPLC samples, assume the syringe exterior is contaminated.[1] Wipe it before removing it from the hood.

Waste Disposal (The "Cyanide Trap")

CRITICAL: Never dispose of nitrile-containing waste into an acidic waste stream.[1]

-

Mechanism:

[1] -

Protocol:

Part 5: Emergency Response Protocols

Exposure Response Pathway[1]

Caption: Immediate response workflow for exposure events. Speed is critical to prevent systemic absorption.[1]

Spill Cleanup[1]

-

Evacuate the immediate area if the spill is >100mg or outside a fume hood.[1]

-

Don PPE: Double gloves, goggles, lab coat, and respiratory protection.[1]

-

Contain: Cover with a spill pillow or absorbent pads.[1]

-

Deactivate: Treat the area with a mild bleach solution (10%) to oxidize the aldehyde and nitrile residues (ensure ventilation is maximum).

-

Disposal: Collect all absorbents into a sealed bag labeled as "Toxic Solid Waste."

References

-

Post Apple Scientific. (2024).[1] Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Disclaimer: This guide is for informational purposes only and does not substitute for a site-specific Risk Assessment or the official Safety Data Sheet (SDS) provided by your chemical vendor. Always consult your institution's Environmental Health & Safety (EHS) officer before working with new chemical entities.[1]

Sources

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.